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Compound of Interest

Compound Name: (E,Z)-4,6-Hexadecadien-1-ol

Cat. No.: B180632 Get Quote

A Comparative Analysis of Oseltamivir (Tamiflu®) Synthesis Routes

This guide provides a comprehensive comparative analysis of various prominent synthesis

routes for the antiviral drug Oseltamivir (Tamiflu®). The comparison focuses on key

performance indicators such as overall yield, number of steps, and starting materials. Detailed

experimental protocols for key transformations are provided, alongside visualizations of the

synthetic workflows and the mechanism of action of Oseltamivir to aid researchers, scientists,

and drug development professionals in their understanding and evaluation of these synthetic

strategies.

Mechanism of Action: Neuraminidase Inhibition
Oseltamivir is a prodrug that is hydrolyzed in vivo to its active form, oseltamivir carboxylate.

This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of

influenza viruses A and B. Neuraminidase is a glycoprotein on the surface of the virus that

cleaves terminal sialic acid residues from glycoconjugates on the surface of infected cells and

new viral particles. This cleavage is essential for the release of progeny virus from infected

cells and the spread of the virus in the respiratory tract. By blocking the active site of

neuraminidase, oseltamivir carboxylate prevents the release of new viral particles, thus halting

the spread of the infection.[1][2][3][4][5]
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Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data for several notable synthesis routes

of Oseltamivir, providing a direct comparison of their efficiency and starting materials.
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Experimental Workflows and Protocols
This section details the key transformations and provides an overview of the experimental

protocols for some of the major synthetic routes to Oseltamivir.

Roche Industrial Synthesis from (-)-Shikimic Acid
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The commercial production of Oseltamivir has historically relied on (-)-shikimic acid, a natural

product.[6][7] The synthesis involves the formation of a key epoxide intermediate, followed by

the introduction of the amino and acetamido groups.
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Key Experimental Protocol: Regioselective Azide Opening of the Epoxide[5][8]

Materials: Epoxide intermediate derived from shikimic acid, sodium azide (NaN₃), ammonium

chloride, ethanol, water, ethyl acetate.

Procedure:

Dissolve the epoxide intermediate in ethanol.

Add a solution of sodium azide and ammonium chloride in water.

Heat the reaction mixture to reflux and monitor its progress using thin-layer

chromatography (TLC).

Upon completion, cool the reaction to room temperature and remove the ethanol under

reduced pressure.

Extract the aqueous residue with ethyl acetate.

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solvent to obtain the crude azido alcohol, which is then purified

by flash chromatography.

Corey Synthesis
E.J. Corey and his group developed a novel synthetic route that bypasses the need for shikimic

acid, starting from inexpensive and abundant materials, 1,3-butadiene and acrylic acid.[6][7][9]

[10][11] A key step is an asymmetric Diels-Alder reaction.
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Corey Synthesis Workflow

Key Experimental Protocol: Asymmetric Diels-Alder Reaction[6][7][10]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b180632?utm_src=pdf-body-img
https://businessanalytiq.com/procurementanalytics/index/pyridine-price-index/
https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://synarchive.com/syn/149
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials: Butadiene, trifluoroethyl acrylate, (S)-2-methyl-CBS-oxazaborolidine catalyst.

Procedure:

In a flame-dried flask under an inert atmosphere, the (S)-2-methyl-CBS-oxazaborolidine

catalyst is dissolved in dichloromethane.

The solution is cooled, and trifluoroethyl acrylate is added, followed by the slow addition of

a solution of butadiene.

The reaction is stirred at low temperature and monitored by TLC.

Upon completion, the reaction is quenched, and the product is isolated and purified to

yield the Diels-Alder adduct with high enantioselectivity.

Trost Synthesis
The Trost synthesis is a concise and efficient route that utilizes a palladium-catalyzed

asymmetric allylic alkylation (AAA) as a key step.[3][12][13][14][15]
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Trost Synthesis Workflow

Key Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)[12][13]

Materials: Racemic allylic lactone, trimethylsilylphthalimide, palladium catalyst (e.g., (η³-

C₃H₅PdCl)₂), chiral ligand.

Procedure:
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All glassware is flame-dried, and reagents are handled under an inert atmosphere.

The palladium catalyst and chiral ligand are dissolved in an appropriate solvent like THF.

The racemic allylic lactone and trimethylsilylphthalimide are added to the reaction mixture.

The reaction is heated and monitored by TLC.

After completion, the reaction is worked up, and the product is purified to afford the

enantiomerically enriched product.

Hayashi Synthesis
The Hayashi synthesis is notable for its efficiency, employing a series of "one-pot" operations to

minimize purification steps and reduce waste.[6][15][16][17][18][19][20]
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Hayashi Synthesis Workflow

Key Experimental Protocol: Organocatalytic Michael Reaction[16][18][21]

Materials: Alkoxyaldehyde, nitroalkene, diphenylprolinol silyl ether (organocatalyst), thiourea

co-catalyst, acid additive.

Procedure:

In a single reaction vessel, the alkoxyaldehyde, nitroalkene, and organocatalyst are

combined in a suitable solvent.

A thiourea co-catalyst and an acid additive are introduced to accelerate the reaction and

improve selectivity.

The reaction proceeds at room temperature, and upon completion, the subsequent

reagents for the domino Michael/Horner-Wadsworth-Emmons reaction are added directly

to the same pot.

Cost Analysis of Starting Materials
The economic viability of a synthetic route is heavily dependent on the cost of the starting

materials. The following diagram illustrates a qualitative comparison of the starting material

costs for the different synthesis routes.
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Conclusion
The synthesis of Oseltamivir has been a significant challenge for organic chemists, leading to

the development of numerous innovative synthetic strategies. The industrial Roche synthesis,

while well-established, relies on the often expensive and supply-limited (-)-shikimic acid and

originally involved the use of hazardous azides. In contrast, academic efforts have focused on

developing shorter, more efficient, and azide-free routes from inexpensive and readily available

starting materials.

The Corey, Fukuyama, and Trost syntheses showcase the power of modern catalytic methods,

such as asymmetric Diels-Alder reactions and palladium-catalyzed allylic alkylations, to

construct the chiral core of Oseltamivir with high stereocontrol. The Hayashi synthesis

exemplifies the elegance of organocatalysis and one-pot operations to achieve a highly efficient

and step-economical synthesis.

The choice of a particular synthetic route for large-scale production involves a trade-off

between the cost and availability of starting materials, the number of synthetic steps, the

overall yield, and safety and environmental considerations. The continued development of

novel synthetic methodologies will be crucial for ensuring a stable and affordable supply of this

essential antiviral medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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